![molecular formula C18H20Cl2O4 B5073805 1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene](/img/structure/B5073805.png)
1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene
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Overview
Description
1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C18H20Cl2O4 It is characterized by the presence of two chlorine atoms and a butoxy group attached to a benzene ring, along with a dimethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1,2-dichlorobenzene and 2,6-dimethoxyphenol.
Formation of Intermediate: The 2,6-dimethoxyphenol is reacted with butyl bromide in the presence of a base such as potassium carbonate to form 4-(2,6-dimethoxyphenoxy)butane.
Final Coupling: The intermediate is then coupled with 1,2-dichlorobenzene under conditions that facilitate the formation of the final product. This step often requires the use of a catalyst such as palladium on carbon and a suitable solvent like toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to remove the chlorine atoms or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products with amine or thiol groups replacing chlorine atoms.
Oxidation: Products with hydroxyl or carbonyl groups.
Reduction: Dechlorinated products or reduced functional groups.
Scientific Research Applications
1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Pathway Modulation: Affecting various biochemical pathways to produce desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-dichlorobenzene: A simpler compound with only two chlorine atoms on the benzene ring.
2,6-dimethoxyphenol: A precursor used in the synthesis of the target compound.
4-(2,6-dimethoxyphenoxy)butane: An intermediate in the synthesis process.
Uniqueness
1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene is unique due to its combination of chlorine atoms and a butoxy group attached to a benzene ring, along with a dimethoxyphenoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O4/c1-21-15-9-6-10-16(22-2)18(15)24-12-4-3-11-23-14-8-5-7-13(19)17(14)20/h5-10H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOAROAYMQXYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCOC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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